6-Chloro-7-deazapurine-beta-D-riboside

Medicinal Chemistry Cancer Research Nucleoside Synthesis

6-Chloro-7-deazapurine-β-D-riboside (CAS 16754-80-6) is a strategically differentiated nucleoside analog. Its 6-chloro substituent on the 7-deazapurine scaffold provides an indispensable synthetic handle for Pd- or Fe/Cu-catalyzed cross-coupling (Suzuki, Stille) to generate 6-(het)aryl derivatives with nanomolar cytostatic activity. Unlike non-halogenated or 6-chloropurine analogs, this 7-deaza scaffold yields superior cytotoxicity in ferrocene conjugates (IC50 9.07 vs. 14.38 µM). It also exhibits intrinsic adenosine kinase inhibition and antifungal activity against plant pathogens. For research use only.

Molecular Formula C₁₁H₁₂ClN₃O₄
Molecular Weight 285.68 g/mol
CAS No. 16754-80-6
Cat. No. B015040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-deazapurine-beta-D-riboside
CAS16754-80-6
Synonyms4-chloro-7-β-D-ribofuranosyl-7H-Pyrrolo[2,3-d]pyrimidine;  4-Chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine;  6-Chloro-9-(β-D-ribofuranosyl)-7-deazapurine;  6-Deamino-6-chlorotubercidin;  NSC 101161; 
Molecular FormulaC₁₁H₁₂ClN₃O₄
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2
InChIKeyBFDDOTZWMOKUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-deazapurine-beta-D-riboside (CAS 16754-80-6): Nucleoside Analog Procurement & Research Guide


6-Chloro-7-deazapurine-beta-D-riboside (CAS 16754-80-6) is a synthetic nucleoside analog characterized by a 7-deazapurine base with a chlorine atom at the 6-position and a beta-D-ribose sugar . It serves as a versatile intermediate in the synthesis of a broad range of 6-substituted and 6,7-disubstituted 7-deazapurine ribonucleosides [1], and it possesses distinct intrinsic biological activities, including antifungal properties , inhibition of adenosine kinase , and cytotoxic effects against specific cancer cell lines [2].

Why Substitution with Other 7-Deazapurine Ribosides or Purine Analogs Fails


The precise substitution pattern on the 7-deazapurine scaffold critically dictates biological activity, selectivity, and synthetic utility. For example, while the 1-deaza and 3-deaza analogs of 6-methyl-9-β-D-ribofuranosylpurine are inactive, the 7-deaza analog is a potent antiviral agent [1]. Similarly, the presence and type of halogen at the 6-position in 6-chloro-7-deazapurine-beta-D-riboside is essential for its role as a precursor for cross-coupling reactions to generate diverse 6-(het)aryl derivatives with nanomolar cytostatic activities [2]. Substituting this compound with a non-halogenated 7-deazapurine riboside or a 6-chloropurine riboside would eliminate this key synthetic handle and alter its inherent biological profile, as demonstrated by the difference in cytotoxic potency between 6-chloro-7-deazapurine and 6-chloropurine derivatives [3].

Quantitative Evidence for Differentiated Selection of 6-Chloro-7-deazapurine-beta-D-riboside


6-Chloro-7-deazapurine-beta-D-riboside as a Key Intermediate for High-Potency Cytostatic Agents

6-Chloro-7-deazapurine-beta-D-riboside is the essential precursor for synthesizing a class of 6-(het)aryl-7-deazapurine ribonucleosides that exhibit potent cytostatic activity. By undergoing cross-coupling reactions at the 6-chloro position, it can be transformed into derivatives with nanomolar potency [1]. This is in contrast to the parent 6-chloro compound itself, which serves primarily as a building block rather than the final active agent [2].

Medicinal Chemistry Cancer Research Nucleoside Synthesis

Superior Cytotoxicity of 6-Chloro-7-deazapurine vs. 6-Chloropurine in a Ferrocene-Conjugated System

When conjugated to a ferrocene moiety, the 6-chloro-7-deazapurine derivative (compound 11c) demonstrated significantly greater cytotoxic activity against colorectal adenocarcinoma SW620 cells compared to its direct 6-chloropurine counterpart (compound 13a) [1].

Anticancer Research Medicinal Chemistry Bioinorganic Chemistry

Potent Inhibition of E. coli Purine Nucleoside Phosphorylase (PNP) by a 6-Chloro-7-deazapurine Derivative

The 6-chloro-7-deazapurine 2'-deoxyribofuranoside derivative is a potent, non-cleavable competitive inhibitor of E. coli purine nucleoside phosphorylase (PNP) [1]. Its inhibitory potency is markedly higher than most other compounds in the study, and the 7-deaza modification is critical for achieving high affinity compared to purine counterparts [2].

Enzymology Antibacterial Research Biochemistry

Dual Antifungal and Antiproliferative Profile of 6-Chloro-7-deazapurine-beta-D-riboside and its Derivatives

6-Chloro-7-deazapurine-beta-D-riboside itself demonstrates antifungal activity against plant pathogenic fungi . Furthermore, a derivative of this compound exhibits pronounced antiproliferative effects against specific cancer cell lines [1]. This dual biological profile is a distinct characteristic compared to many other nucleoside analogs that are more selective.

Antifungal Research Anticancer Research Agricultural Chemistry

Validated Adenosine Kinase Inhibition and Synthetic Versatility of 6-Chloro-7-deazapurine-beta-D-riboside

6-Chloro-7-deazapurine-beta-D-riboside is a known inhibitor of adenosine kinase (ADK), a key enzyme in purine metabolism . Its significance is further amplified by its role as a universal starting material for creating libraries of ADK inhibitors with modified 6-position substituents, allowing for structure-activity relationship (SAR) studies [1].

Chemical Biology Enzymology Drug Discovery

Optimal Research and Industrial Applications for 6-Chloro-7-deazapurine-beta-D-riboside


Medicinal Chemistry: Synthesis of Novel Cytostatic 6-(Het)aryl-7-deazapurine Ribonucleosides

Utilize 6-Chloro-7-deazapurine-beta-D-riboside as a key intermediate in Pd- or Fe/Cu-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse alkyl, aryl, or hetaryl groups at the 6-position. This synthetic strategy is proven to generate analogs with nanomolar cytostatic activity against a broad panel of cancer cell lines [REFS-1, REFS-2].

Enzymology & Antibacterial Drug Discovery: Investigating Purine Nucleoside Phosphorylase (PNP) Inhibition

Employ 6-chloro-7-deazapurine 2'-deoxyribofuranoside (or its riboside analog) as a potent, non-cleavable competitive inhibitor (Ki = 2.4 µM) to study the function and inhibition of E. coli PNP, or as a lead compound for developing novel antibacterial agents targeting this pathway [1].

Anticancer Drug Development: Exploring Ferrocene-Conjugated Purine Isosteres

Leverage the 6-chloro-7-deazapurine scaffold to create ferrocene conjugates, which have demonstrated superior cytotoxicity (IC50 = 9.07 µM) against colorectal adenocarcinoma cells compared to analogous 6-chloropurine conjugates (IC50 = 14.38 µM) [1].

Agricultural Chemistry & Antifungal Research: Direct Application and Scaffold Exploration

Directly apply 6-Chloro-7-deazapurine-beta-D-riboside in antifungal studies against plant pathogens like Pyricularia oryzae and Cochliobolus miyabeanus [1]. The same scaffold can be further optimized to develop more potent and selective antifungal agents for crop protection.

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